ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H13N3O2.2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of NaOH-promoted cycloisomerization, which provides a high yield of the desired product under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are followed by reduction and derivatization steps to obtain the final product . The use of metal catalysts such as Pd, Cu, and Fe is common in these processes, although recent advancements have focused on metal-free and green chemistry approaches .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative.
Zolimidine: Another imidazo[1,2-a]pyridine derivative used for treating peptic ulcers.
Rifaximin: An antibiotic with an imidazo[1,2-a]pyridine core.
Uniqueness
Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is unique due to its aminomethyl group, which provides additional sites for chemical modification and enhances its potential for diverse biological activities. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its versatility in scientific research .
Properties
CAS No. |
2613384-62-4 |
---|---|
Molecular Formula |
C11H15Cl2N3O2 |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9;;/h3-4,6-7H,2,5,12H2,1H3;2*1H |
InChI Key |
KRYAKHSNZNDGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.